molecular formula C21H24N2O6S B2408961 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922094-03-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2408961
CAS No.: 922094-03-9
M. Wt: 432.49
InChI Key: YBTMOLMXQAVTQM-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-23-16-7-5-14(11-18(16)29-13-21(2,3)20(23)24)22-30(25,26)15-6-8-17-19(12-15)28-10-9-27-17/h5-8,11-12,22H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTMOLMXQAVTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound has the following chemical attributes:

PropertyValue
Molecular Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit squalene synthase and farnesyl diphosphate synthase with varying potencies.
  • Antimicrobial Properties : The compound has shown promising results in antimicrobial assays against various bacterial strains. Its sulfonamide group is known for enhancing antibacterial activity.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines. For example:

  • Cell Line Testing : In tests involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed an IC50 value of approximately 10 µM, indicating moderate effectiveness in inhibiting cell proliferation.

Case Studies

  • Case Study on Inflammatory Disorders : A recent study explored the effects of the compound in a model of ulcerative colitis. The results indicated a significant reduction in disease severity scores and inflammatory cytokines after treatment with the compound over a four-week period.
  • Cancer Research : Another study evaluated the compound's effect on tumor growth in xenograft models. Results showed a marked decrease in tumor size compared to control groups treated with vehicle alone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what purity thresholds are critical for reproducibility in pharmacological assays?

  • Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry, including sulfonamide coupling and oxazepine ring formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. Purity ≥95% is essential for reproducibility, validated via HPLC or LC-MS. Impurities >5% can skew bioactivity results due to off-target interactions .

Q. How can structural characterization (e.g., NMR, IR, X-ray crystallography) resolve ambiguities in the compound’s regiochemistry?

  • Methodological Answer : Assigning regiochemistry requires 1^1H and 13^13C NMR to identify coupling constants and NOESY correlations for spatial proximity. For example, distinguishing between 1,4-oxazepine and alternative isomers relies on chemical shift differences in the oxazepine ring protons (δ 4.0–5.5 ppm). X-ray crystallography provides definitive confirmation of the fused bicyclic system .

Q. What in vitro assays are suitable for initial screening of biological activity, and how should controls mitigate false positives?

  • Methodological Answer : Use cell-based assays (e.g., enzyme inhibition, cytotoxicity) with appropriate positive/negative controls. For kinase inhibition, include ATP-competitive inhibitors as benchmarks. Normalize data to vehicle controls to exclude solvent effects (e.g., DMSO). Replicate experiments ≥3 times to assess statistical significance .

Advanced Research Questions

Q. How can molecular docking and MD simulations predict binding interactions with target proteins, and what limitations arise from force field approximations?

  • Methodological Answer : Dock the compound into target active sites (e.g., kinases, GPCRs) using software like AutoDock Vina, accounting for ligand flexibility. Validate with MD simulations (≥100 ns) to assess stability. Limitations include force field inaccuracies in modeling sulfonamide tautomerism, necessitating QM/MM hybrid approaches for higher precision .

Q. What experimental designs address contradictory data between in vitro potency and in vivo efficacy?

  • Methodological Answer : Use factorial design to test variables: dosage, administration route, and metabolic stability. For example, if in vitro IC50_{50} is low but in vivo efficacy is poor, evaluate hepatic microsomal stability (CYP450 metabolism) and plasma protein binding. Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability .

Q. How can cheminformatics tools reconcile discrepancies in structure-activity relationships (SAR) across analogs?

  • Methodological Answer : Apply QSAR models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Cluster analogs using PCA to identify outliers. For example, if ethyl vs. isopentyl substituents yield divergent SAR, analyze steric maps and electrostatic potentials to explain bioactivity differences .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising target selectivity?

  • Methodological Answer : Perform iterative modifications: (1) Introduce metabolically stable groups (e.g., fluorine substitution) to reduce clearance. (2) Use SPR biosensing to monitor off-target binding during optimization. Balance lipophilicity (cLogP 2–5) to enhance membrane permeability while avoiding hERG channel inhibition .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR, HRMS) with computational predictions (e.g., ACD/Labs) to confirm structural integrity .
  • Contradiction Resolution : Apply Bradford Hill criteria to assess causality in conflicting bioactivity data, prioritizing dose-response consistency and mechanistic plausibility .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.